3-nitro-N-{[3-(trifluoromethyl)phenyl]methyl}pyridin-2-amine
Overview
Description
3-nitro-N-{[3-(trifluoromethyl)phenyl]methyl}pyridin-2-amine is an organic compound with the molecular formula C13H10F3N3O2. It is characterized by the presence of a nitro group, a trifluoromethyl group, and a pyridin-2-amine moiety.
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “3-nitro-N-{[3-(trifluoromethyl)phenyl]methyl}pyridin-2-amine”. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-{[3-(trifluoromethyl)phenyl]methyl}pyridin-2-amine typically involves the reaction of 3-(trifluoromethyl)benzylamine with 2-chloropyridine in the presence of a base, followed by nitration. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are carried out at temperatures ranging from room temperature to reflux .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and amination reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-{[3-(trifluoromethyl)phenyl]methyl}pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: Formation of 3-amino-N-{[3-(trifluoromethyl)phenyl]methyl}pyridin-2-amine.
Substitution: Formation of various substituted pyridin-2-amines depending on the nucleophile used.
Scientific Research Applications
3-nitro-N-{[3-(trifluoromethyl)phenyl]methyl}pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- 3-nitro-N-{[4-(trifluoromethyl)phenyl]methyl}pyridin-2-amine
- 3-nitro-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide
Uniqueness
3-nitro-N-{[3-(trifluoromethyl)phenyl]methyl}pyridin-2-amine is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both a nitro group and a trifluoromethyl group provides a combination of electronic and steric effects that can be leveraged in various applications .
Properties
IUPAC Name |
3-nitro-N-[[3-(trifluoromethyl)phenyl]methyl]pyridin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O2/c14-13(15,16)10-4-1-3-9(7-10)8-18-12-11(19(20)21)5-2-6-17-12/h1-7H,8H2,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAJVBPDASCJSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNC2=C(C=CC=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601186324 | |
Record name | 3-Nitro-N-[[3-(trifluoromethyl)phenyl]methyl]-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601186324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339009-88-0 | |
Record name | 3-Nitro-N-[[3-(trifluoromethyl)phenyl]methyl]-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=339009-88-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Nitro-N-[[3-(trifluoromethyl)phenyl]methyl]-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601186324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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